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molecular formula C5H4ClN5 B021510 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 100644-65-3

4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No. B021510
M. Wt: 169.57 g/mol
InChI Key: ASKOHPBJRRSUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901134B2

Procedure details

2-Amino-4,6-dichloro-pyrimidine-5-carbaldehyde (5 g, 26.04 mmol) is dissolved in THF (125 ml), Et3N (4.13 ml, 29.6 mmol) is added followed by hydrazine monohydrate (1.19 g, 26.04 mmol) in water (15 ml) and the reaction mixture is stirred at room temperature for 1.5 hours. The organic solvent is removed in vacuo and a further 30 ml of water is added to the reaction mixture. The resulting precipitate is collected by filtration and dried under vacuum to afford the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
4.13 mL
Type
reactant
Reaction Step Two
Quantity
1.19 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([CH:9]=O)=[C:4](Cl)[N:3]=1.CCN(CC)CC.O.[NH2:20][NH2:21]>C1COCC1.O>[Cl:8][C:6]1[N:7]=[C:2]([NH2:1])[N:3]=[C:4]2[NH:20][N:21]=[CH:9][C:5]=12 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)Cl)C=O)Cl
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.13 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
1.19 g
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent is removed in vacuo
ADDITION
Type
ADDITION
Details
a further 30 ml of water is added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=C2C(=NC(=N1)N)NN=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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